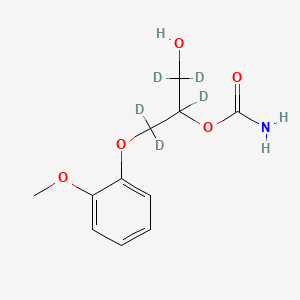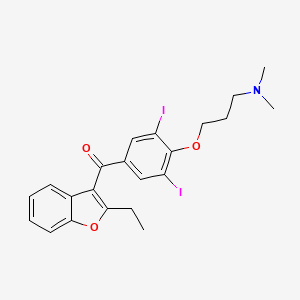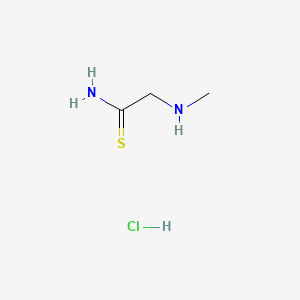
1-Descarbamoyl-2-carbamoyl Methocarbamol-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Descarbamoyl-2-carbamoyl Methocarbamol-d5 is a deuterated analogue of 1-Descarbamoyl-2-carbamoyl Methocarbamol. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology. It is an impurity of the muscle relaxant Methocarbamol and is known for its lysosomal acid lipase inhibitory effects.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Descarbamoyl-2-carbamoyl Methocarbamol-d5 involves the incorporation of deuterium atoms into the molecular structure of 1-Descarbamoyl-2-carbamoyl Methocarbamol. This can be achieved through various deuteration techniques, which typically involve the use of deuterated reagents and solvents. The reaction conditions often require controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound is carried out in specialized facilities equipped with the necessary infrastructure for handling deuterated compounds. The process involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Quality control measures are implemented to ensure the consistency and reliability of the final product .
化学反応の分析
Types of Reactions: 1-Descarbamoyl-2-carbamoyl Methocarbamol-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
科学的研究の応用
1-Descarbamoyl-2-carbamoyl Methocarbamol-d5 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of Methocarbamol impurities.
Biology: Employed in studies involving lysosomal acid lipase inhibition and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of muscle relaxants.
Industry: Utilized in the synthesis of deuterated compounds for various industrial applications
作用機序
The mechanism of action of 1-Descarbamoyl-2-carbamoyl Methocarbamol-d5 involves its interaction with lysosomal acid lipase, an enzyme responsible for the hydrolysis of lipids within lysosomes. By inhibiting this enzyme, the compound can modulate lipid metabolism and cellular processes. The molecular targets and pathways involved include the lysosomal degradation pathway and lipid signaling cascades .
類似化合物との比較
Methocarbamol: A muscle relaxant with a similar structure but without deuterium incorporation.
Carisoprodol: Another muscle relaxant with a different mechanism of action.
Chlorzoxazone: A muscle relaxant with distinct pharmacological properties.
Uniqueness: 1-Descarbamoyl-2-carbamoyl Methocarbamol-d5 is unique due to its deuterated nature, which provides enhanced stability and distinct pharmacokinetic properties compared to its non-deuterated counterparts. This makes it a valuable tool in research and development, particularly in the study of metabolic pathways and drug interactions .
特性
IUPAC Name |
[1,1,2,3,3-pentadeuterio-1-hydroxy-3-(2-methoxyphenoxy)propan-2-yl] carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5/c1-15-9-4-2-3-5-10(9)16-7-8(6-13)17-11(12)14/h2-5,8,13H,6-7H2,1H3,(H2,12,14)/i6D2,7D2,8D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGJBZNIRQFJMEA-RORPNYJOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(CO)OC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC=C1OC)OC(=O)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Isopropyl-3-methyl-4,6-dihydrofuro[3,4-c]isoxazole](/img/structure/B585015.png)
![1-[2-(Aminomethyl)piperazin-1-yl]ethan-1-one](/img/structure/B585016.png)









![3-[(1Z)-1-Buten-3-yn-1-yl]pyridine](/img/structure/B585036.png)
